molecular formula C16H13ClF4N4O3 B10943852 {1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-3-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

{1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-3-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No.: B10943852
M. Wt: 420.74 g/mol
InChI Key: QCRYEAQLNIRWOI-UHFFFAOYSA-N
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Description

The compound {1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-3-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a complex organic molecule that features a combination of pyrazole and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-3-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

{1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-3-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Ketones or aldehydes

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

{1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-3-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Agrochemicals: It may serve as a precursor for the synthesis of new pesticides or herbicides.

    Material Science: Its unique structure could be exploited in the design of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of {1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-3-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

{1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-3-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone: can be compared with other compounds that feature similar structural motifs:

    Pyrazole derivatives: These compounds often exhibit biological activity and are used in various pharmaceutical applications.

    Phenoxy compounds: These are commonly found in agrochemicals and materials science.

The uniqueness of This compound lies in its combination of these two motifs, which may confer unique properties and applications.

Properties

Molecular Formula

C16H13ClF4N4O3

Molecular Weight

420.74 g/mol

IUPAC Name

[1-[(3-chloro-4-fluorophenoxy)methyl]pyrazol-3-yl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C16H13ClF4N4O3/c1-9-7-15(27,16(19,20)21)25(22-9)14(26)13-4-5-24(23-13)8-28-10-2-3-12(18)11(17)6-10/h2-6,27H,7-8H2,1H3

InChI Key

QCRYEAQLNIRWOI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=NN(C=C2)COC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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